molecular formula C10H6F3N3O2 B1421373 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1221724-12-4

1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1421373
M. Wt: 257.17 g/mol
InChI Key: IAMLWIIYRLEEKN-UHFFFAOYSA-N
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Description

“1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C11H7F3N2O2 . It has a molecular weight of 256.18 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid”, is a topic of interest due to their wide spectrum of pharmacological activities . The compound can be synthesized via a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction .


Molecular Structure Analysis

The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . DFT calculations employing B3LYP method with 6-311+G(d,p) basis set have been carried out to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 134-138 °C . Its SMILES string is OC(=O)c1cnn(-c2ccccc2)c1C(F)(F)F .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in several studies. One such study discusses the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting its role as an important intermediate for drug synthesis. The synthesis involved using phenyl acetylene as a raw material and undergoing reactions with sodium azide, methyl iodide, and copper iodide (Liu et al., 2015).
  • Another research focuses on the structural analysis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid using experimental methods like X-ray diffraction and quantum-chemical calculations. This study provides insights into the chemical properties and potential reactions, such as alkylation and nitration, of this class of compounds (Shtabova et al., 2005).

Applications in Antimicrobial Agents

  • The development of novel antimicrobial agents is a significant area of research for triazole derivatives. A study on a series of 1,4-disubstituted 1,2,3-triazole derivatives demonstrates their potential as antimicrobial agents. These compounds, derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
  • Another study synthesized new 1,2,3-triazolyl pyrazole derivatives, exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the potential of 1,2,3-triazole derivatives in developing effective antimicrobial agents (Bhat et al., 2016).

Luminescence and Sensing Applications

  • Research on the luminescence properties of 1,2,3-triazole derivatives has led to the development of metal complexes with potential sensing applications. One study reports the synthesis of Cd(II) and Zn(II) complexes with 5-methyl-1-phenyl-1H-1,2,3-triazole, exploring their fluorescence emission spectra (Zhao et al., 2014).
  • In another study, a novel rhodamine B derivative, synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, exhibited significant fluorescence enhancement in the presence of Hg2+ ions. This property highlights its potential use in fluorescence imaging and as a probe for detecting metal ions in biological systems (He et al., 2020).

Safety And Hazards

The compound has several hazard statements: H302 + H312 - H315 - H319 - H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-7(9(17)18)14-15-16(8)6-4-2-1-3-5-6/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMLWIIYRLEEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172066
Record name 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1221724-12-4
Record name 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Record name 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Raeppel, F Raeppel, E Therrien - Bioorganic & Medicinal Chemistry …, 2015 - Elsevier
New carboxamide head group analogs of thieno[3,2-b]pyridine-based kinase inhibitor LCRF-0004 were designed and synthesized. Potent and selective inhibitors of RON enzyme …
Number of citations: 22 www.sciencedirect.com

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